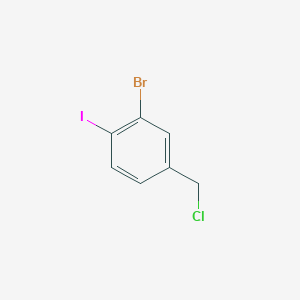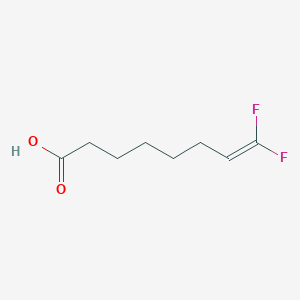
N-Cyclopropyl-N'-(2,5-difluorophenyl)urea
Übersicht
Beschreibung
N-Cyclopropyl-N'-(2,5-difluorophenyl)urea (NCFDU) is a cyclic urea compound with a wide range of applications in the field of organic synthesis. NCFDU is a useful reagent for the synthesis of various organic compounds and has been widely used in the pharmaceutical industry for the preparation of drugs and other compounds. NCFDU has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. In addition, NCFDU has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-N'-(2,5-difluorophenyl)urea is not fully understood. However, it is believed that N-Cyclopropyl-N'-(2,5-difluorophenyl)urea acts as a nucleophile in the reaction with the substrate and forms a cyclic urea intermediate. The intermediate then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Cyclopropyl-N'-(2,5-difluorophenyl)urea are not fully understood. However, N-Cyclopropyl-N'-(2,5-difluorophenyl)urea has been found to be non-toxic and non-mutagenic in animal studies. In addition, N-Cyclopropyl-N'-(2,5-difluorophenyl)urea has been found to be non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-Cyclopropyl-N'-(2,5-difluorophenyl)urea in laboratory experiments is its high yield and low toxicity. N-Cyclopropyl-N'-(2,5-difluorophenyl)urea can be synthesized in high yields and can be purified by recrystallization. N-Cyclopropyl-N'-(2,5-difluorophenyl)urea is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, N-Cyclopropyl-N'-(2,5-difluorophenyl)urea is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The future directions for N-Cyclopropyl-N'-(2,5-difluorophenyl)urea include the development of new synthetic methods and the use of N-Cyclopropyl-N'-(2,5-difluorophenyl)urea in the synthesis of new compounds. N-Cyclopropyl-N'-(2,5-difluorophenyl)urea can also be used in the synthesis of polymers and other materials. In addition, N-Cyclopropyl-N'-(2,5-difluorophenyl)urea can be used in the synthesis of new drugs and other compounds. Finally, N-Cyclopropyl-N'-(2,5-difluorophenyl)urea can be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
N-Cyclopropyl-N'-(2,5-difluorophenyl)urea can be synthesized by the reaction of cyclopropyl amine with 2,5-difluorophenyl isocyanate. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically carried out at room temperature and the product is isolated by filtration. The yield of the reaction is usually high and the product can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N'-(2,5-difluorophenyl)urea has been widely used in scientific research, especially in the fields of organic synthesis and drug discovery. N-Cyclopropyl-N'-(2,5-difluorophenyl)urea has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes. N-Cyclopropyl-N'-(2,5-difluorophenyl)urea has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. In addition, N-Cyclopropyl-N'-(2,5-difluorophenyl)urea has been used in the synthesis of various drugs, such as antibiotics, antivirals, and antifungals.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2,5-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-1-4-8(12)9(5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHCORPJRLQDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073650 | |
| Record name | N-Cyclopropyl-N'-(2,5-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N'-(2,5-difluorophenyl)urea | |
CAS RN |
81356-60-7 | |
| Record name | N-Cyclopropyl-N′-(2,5-difluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81356-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-cyclopropyl-N'-(2,5-difluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081356607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclopropyl-N'-(2,5-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)



![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)